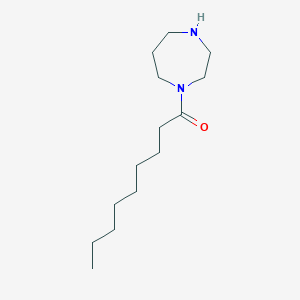
5-(2,4-Dimethoxyphenyl)nicotinic acid, 95%
Overview
Description
5-(2,4-Dimethoxyphenyl)nicotinic acid (DMNPA) is an organic compound that has been used in a wide range of scientific research applications. It is a derivative of nicotinic acid, and has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool to study the mechanisms of biochemical processes. DMNPA is a versatile compound with a wide range of applications, and its properties make it an ideal tool for laboratory experiments.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 5-(2,4-Dimethoxyphenyl)nicotinic acid involves the reaction of 2,4-dimethoxybenzaldehyde with malonic acid in the presence of piperidine to form 5-(2,4-dimethoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-1H-pyridine-4-carboxylic acid. This intermediate is then decarboxylated using sodium hydroxide to yield the final product, 5-(2,4-Dimethoxyphenyl)nicotinic acid.
Starting Materials
2,4-dimethoxybenzaldehyde, malonic acid, piperidine, sodium hydroxide
Reaction
Step 1: 2,4-dimethoxybenzaldehyde is reacted with malonic acid in the presence of piperidine to form 5-(2,4-dimethoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-1H-pyridine-4-carboxylic acid., Step 2: The intermediate is then decarboxylated using sodium hydroxide to yield the final product, 5-(2,4-Dimethoxyphenyl)nicotinic acid.
Mechanism Of Action
The mechanism of action of 5-(2,4-Dimethoxyphenyl)nicotinic acid, 95% is not fully understood. However, it is believed to act as a ligand, binding to various proteins and receptors in the body. It is thought to act as an agonist, activating certain pathways and resulting in various physiological effects. It is also thought to act as an antagonist, blocking certain pathways and resulting in different physiological effects.
Biochemical And Physiological Effects
5-(2,4-Dimethoxyphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have an effect on the central nervous system, as well as on the cardiovascular system. It has been found to have an effect on the regulation of gene expression, as well as on the structure and function of proteins. It has also been found to have an effect on the metabolism of drugs, as well as on the absorption, distribution, and excretion of drugs.
Advantages And Limitations For Lab Experiments
5-(2,4-Dimethoxyphenyl)nicotinic acid, 95% has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Another advantage is that it is relatively stable and can be stored for long periods of time. A limitation is that it can be toxic if not handled properly. Another limitation is that it can be difficult to obtain in high purity.
Future Directions
The future of 5-(2,4-Dimethoxyphenyl)nicotinic acid, 95% research is promising. It has been used in a variety of scientific research applications, and its properties make it an ideal tool for laboratory experiments. Future research could focus on the mechanism of action of 5-(2,4-Dimethoxyphenyl)nicotinic acid, 95%, as well as its biochemical and physiological effects. Additionally, research could be done to explore the potential applications of 5-(2,4-Dimethoxyphenyl)nicotinic acid, 95% in drug discovery and development. Finally, research could be done to explore the potential of 5-(2,4-Dimethoxyphenyl)nicotinic acid, 95% as a therapeutic agent.
Scientific Research Applications
5-(2,4-Dimethoxyphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool to study the mechanisms of biochemical processes. It has also been used in studies of the structure and function of proteins, as well as in studies of the regulation of gene expression. 5-(2,4-Dimethoxyphenyl)nicotinic acid, 95% has been used to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on the cardiovascular system.
properties
IUPAC Name |
5-(2,4-dimethoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-11-3-4-12(13(6-11)19-2)9-5-10(14(16)17)8-15-7-9/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMULYNIQXCWFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CN=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646971 | |
| Record name | 5-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid | |
CAS RN |
887973-40-2 | |
| Record name | 5-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6334932.png)


